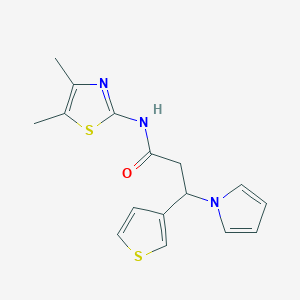![molecular formula C19H20F3N5O2 B10978298 N-(2-oxo-2-{[6-(trifluoromethyl)pyridin-3-yl]amino}ethyl)-4-phenylpiperazine-1-carboxamide](/img/structure/B10978298.png)
N-(2-oxo-2-{[6-(trifluoromethyl)pyridin-3-yl]amino}ethyl)-4-phenylpiperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-oxo-2-{[6-(trifluoromethyl)pyridin-3-yl]amino}ethyl)-4-phenylpiperazine-1-carboxamide is a synthetic compound that has garnered interest due to its unique chemical structure and potential applications in various fields, including medicinal chemistry and pharmaceuticals. The presence of a trifluoromethyl group and a piperazine ring in its structure contributes to its distinctive properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-oxo-2-{[6-(trifluoromethyl)pyridin-3-yl]amino}ethyl)-4-phenylpiperazine-1-carboxamide typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common approach involves the following steps:
Formation of the pyridine intermediate: The starting material, 6-(trifluoromethyl)pyridin-3-amine, is synthesized through a series of reactions involving halogenation and amination.
Coupling with piperazine: The pyridine intermediate is then coupled with 4-phenylpiperazine under specific conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Formation of the final compound: The coupled product undergoes further reactions, including oxidation and amidation, to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure efficient and cost-effective production.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-oxo-2-{[6-(trifluoromethyl)pyridin-3-yl]amino}ethyl)-4-phenylpiperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbonyl group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the trifluoromethyl group or the piperazine ring, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions may involve reagents like alkyl halides or aryl halides under conditions such as reflux or microwave irradiation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N-(2-oxo-2-{[6-(trifluoromethyl)pyridin-3-yl]amino}ethyl)-4-phenylpiperazine-1-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Biological Studies: Researchers investigate its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and potential therapeutic benefits.
Pharmaceutical Development: The compound is explored for its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME), to assess its suitability as a drug candidate.
Chemical Biology: It is used as a tool compound to study biological pathways and molecular mechanisms in various cellular processes.
Wirkmechanismus
The mechanism of action of N-(2-oxo-2-{[6-(trifluoromethyl)pyridin-3-yl]amino}ethyl)-4-phenylpiperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and piperazine ring play crucial roles in its binding affinity and selectivity. The compound may modulate the activity of its targets by inhibiting or activating specific pathways, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-oxo-2-{[6-(trifluoromethyl)pyridin-3-yl]amino}ethyl)-4-phenylpiperazine-1-carboxamide: shares structural similarities with other compounds containing trifluoromethyl groups and piperazine rings, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both the trifluoromethyl group and the piperazine ring enhances its potential as a versatile compound for various scientific and pharmaceutical applications.
Eigenschaften
Molekularformel |
C19H20F3N5O2 |
|---|---|
Molekulargewicht |
407.4 g/mol |
IUPAC-Name |
N-[2-oxo-2-[[6-(trifluoromethyl)pyridin-3-yl]amino]ethyl]-4-phenylpiperazine-1-carboxamide |
InChI |
InChI=1S/C19H20F3N5O2/c20-19(21,22)16-7-6-14(12-23-16)25-17(28)13-24-18(29)27-10-8-26(9-11-27)15-4-2-1-3-5-15/h1-7,12H,8-11,13H2,(H,24,29)(H,25,28) |
InChI-Schlüssel |
IULPIIYGPKXANE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)NCC(=O)NC3=CN=C(C=C3)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-Chlorophenyl)-4-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]quinoline](/img/structure/B10978216.png)

![3-(4-Chlorophenyl)-3-(1H-pyrrol-1-YL)-1-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-A]pyrazin-7(8H)-YL]-1-propanone](/img/structure/B10978236.png)
![1-(4-{4-[(5-Tert-butyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbonyl]piperazin-1-yl}phenyl)ethanone](/img/structure/B10978237.png)
![N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-4-(1H-indol-3-yl)butanamide](/img/structure/B10978248.png)
![2-{[(2,4-dimethylphenoxy)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B10978249.png)

![N-{4-[2-(dimethylamino)ethoxy]phenyl}-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide](/img/structure/B10978266.png)
![2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-(1-methyl-1H-indol-5-yl)acetamide](/img/structure/B10978271.png)
![5-ethyl-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide](/img/structure/B10978283.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-[(3,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B10978290.png)
![3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B10978296.png)
![N-[1-(cyclobutylcarbonyl)piperidin-4-yl]-1-methyl-1H-indole-3-carboxamide](/img/structure/B10978300.png)
![1-methyl-N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-3-carboxamide](/img/structure/B10978306.png)